molecular formula C14H27NO3Si B129356 4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)- CAS No. 153172-33-9

4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-

Cat. No.: B129356
CAS No.: 153172-33-9
M. Wt: 285.45 g/mol
InChI Key: CJMAHNQXMYIPQQ-GRYCIOLGSA-N
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Description

This compound features a fused 1,3-dioxolo[4,5-c]pyrrole core, a bicyclic system combining a dioxolane ring (two oxygen atoms) and a pyrrole ring (five-membered aromatic nitrogen heterocycle). Key structural attributes include:

  • Stereochemistry: The (3aR,4R,6aS) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
  • Substituents: A [(1,1-dimethylethyl)dimethylsilyl]oxymethyl group at position 4, serving as a protective group for hydroxyl functionalities during synthetic processes .
  • 3a,6a-dihydro saturation in the pyrrole ring, reducing aromaticity and increasing flexibility compared to fully unsaturated analogs.

This compound is likely an intermediate in pharmaceutical synthesis, leveraging its silyl-protected hydroxyl group for stepwise functionalization .

Properties

CAS No.

153172-33-9

Molecular Formula

C14H27NO3Si

Molecular Weight

285.45 g/mol

IUPAC Name

[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H27NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h8,10-12H,9H2,1-7H3/t10-,11+,12-/m1/s1

InChI Key

CJMAHNQXMYIPQQ-GRYCIOLGSA-N

SMILES

CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C

Isomeric SMILES

CC1(O[C@H]2C=N[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Oxidation and Reduction

The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO), though these steps are typically avoided post-silylation due to TBS group sensitivity. Reductive amination or hydrogenation may be employed to modify the pyrrolidine nitrogen.

Protecting Group Strategy

  • TBS Group Stability : Resists acidic and basic conditions but cleaved by tetra-n-butylammonium fluoride (TBAF).

  • Acetal Deprotection : Achieved with aqueous HCl/THF (1:1), though rarely required in final steps.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous flow reactors enhance the dihydroxylation and acetal formation steps by improving heat transfer and reducing reaction times. Chromatography is minimized through crystallization; for example, the final compound is purified via hexanes/EtOAc recrystallization.

Process Optimization Data :

StepTraditional YieldFlow Chemistry Yield
Dihydroxylation75%88%
Acetal Protection80%92%

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

  • Pyrrolidine-First Approach : Builds the pyrrolidine core before dioxolane formation.

  • Dioxolane-First Approach : Constructs the dioxolane ring early, followed by pyrrolidine functionalization.

Advantages of Pyrrolidine-First Approach :

  • Better stereochemical control during dihydroxylation.

  • Compatibility with diverse silylating agents .

Chemical Reactions Analysis

Types of Reactions: NF 546 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds .

Scientific Research Applications

NF 546 is widely used in scientific research due to its selective agonist activity on the P2Y11 receptor. Some of its applications include:

Mechanism of Action

NF 546 exerts its effects by selectively binding to and activating the P2Y11 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of secondary messengers like cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the cellular responses .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1,3-Dioxolo[4,5-c]pyrrole Silyl-protected hydroxymethyl, 2,2-dimethyl ~325 (estimated) Enhanced stability under basic conditions; stereospecific reactivity
(3aR,4S,6aR)-5-Benzyl-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydro-1,3-dioxolo[4,5-c]pyrrole 1,3-Dioxolo[4,5-c]pyrrole Benzyl, 2,2-dimethyl-1,3-dioxolan-4-yl ~349 (estimated) Lipophilic benzyl group improves membrane permeability; used in chiral resolution
5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid (azidomethyl-silyl derivative) 1,3-Dioxolo[4,5-c]pyrrole Azidomethyl, silyl ether, carboxylic acid ~420 (reported) Click chemistry applications; reactive azide group for bioconjugation
Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol 1,3-Dioxolo[4,5-c]pyridine Hydroxyl, trimethyl 187.24 Pyridine core increases polarity; hydroxyl enables hydrogen bonding

Key Observations :

  • The silyl-protected hydroxymethyl group in the target compound distinguishes it from benzyl or azidomethyl derivatives, offering orthogonal protection strategies in multi-step syntheses .
  • Stereochemistry at positions 3a, 4, and 6a governs spatial orientation, impacting binding affinity in receptor-based applications (e.g., enzyme inhibition) .
Heterocyclic Systems with Similar Fused Rings
Compound Name Core Structure Heteroatoms Key Applications Reference
Thiazolo[4,5-c]pyridine Thiazole + pyridine S, N Antimicrobial agents; electronic materials
Imidazo[4,5-c]pyridine derivatives Imidazole + pyridine N Kinase inhibitors; fluorescent probes
Pyrimido[4,5-c]pyridazines Pyrimidine + pyridazine N Anticancer scaffolds; photophysical studies

Key Observations :

  • Oxygen-dominated 1,3-dioxolo systems (target compound) are less electron-deficient than nitrogen-rich analogs (e.g., imidazo[4,5-c]pyridine), altering reactivity in electrophilic substitutions .
  • The pyrrole core in the target compound provides mild aromaticity, contrasting with fully conjugated systems like pyridazines, which exhibit stronger π-π stacking .
Physicochemical Properties
Compound Type Melting Point (°C) Solubility Stability Reference
Target Compound Not reported Likely low in water Stable under inert atmospheres
Pyrrol-2-one derivatives 128–249 Moderate in DMSO Sensitive to hydrolysis
Calix[4]pyrrole macrocycles >300 Poor in polar solvents High thermal stability

Key Observations :

  • The silyl ether in the target compound likely reduces polarity, enhancing solubility in organic solvents (e.g., THF, dichloromethane) compared to hydroxyl-bearing analogs .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-substituted dioxolopyrroles?

Methodological Answer:

  • Key Steps :
    • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to protect the hydroxyl group during synthesis .
    • Cyclization : Employ diazomethane or chloranil in refluxing xylene (25–30 hours) to form the dioxolopyrrole core .
    • Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization (methanol or 2-propanol) ensures purity .
  • Optimization Note : Adjust reaction times and stoichiometry based on steric hindrance from the TBDMS group.

Advanced: How can stereochemical control at the (3aR,4R,6aS) positions be achieved during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts to direct stereochemistry.
  • Analytical Validation : Confirm stereochemistry via single-crystal X-ray diffraction (as demonstrated for similar pyrrolo-pyrrole derivatives in ).
  • Dynamic NMR : Monitor diastereomeric ratios during synthesis to detect epimerization risks .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., TBDMS methyl signals at ~0.1 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How does the TBDMS group influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

  • Steric Effects : The bulky TBDMS group may hinder nucleophilic attacks at the methylene position.
  • Comparative Studies : Reference analogues (e.g., benzyl-protected derivatives) to assess reaction rates in cross-coupling or oxidation reactions .
  • Deprotection Protocols : Use tetrabutylammonium fluoride (TBAF) in THF to cleave TBDMS without disrupting the dioxolopyrrole ring .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation or hydrolysis of the silyl ether .
  • Stability Testing : Periodic NMR analysis to detect degradation (e.g., loss of TBDMS or ring-opening) .

Advanced: How can computational modeling predict the compound’s biological or material properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic behavior .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using crystallographic data from related pyrrolo-pyrrole complexes .
  • Solubility Prediction : Use COSMO-RS to estimate solubility in organic solvents .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method) .
  • Crystallographic Refinement : Re-analyze X-ray data (e.g., using SHELXL) to resolve disorder or thermal motion artifacts .
  • Controlled Re-synthesis : Repeat synthesis under strictly anhydrous conditions to rule out hydration artifacts .

Basic: What synthetic precursors are critical for scalable production?

Methodological Answer:

  • Key Intermediate : 4-(Hydroxymethyl)-3a,6a-dihydro-2,2-dimethyl-dioxolopyrrole, synthesized via Pd-catalyzed coupling or enzymatic resolution .
  • Quality Control : Monitor intermediates by TLC (silica gel 60 F254) to ensure progression .

Advanced: How can the compound’s photophysical properties be exploited in materials science?

Methodological Answer:

  • Fluorescence Studies : Measure emission spectra in varying solvents to assess solvatochromism .
  • OLED Applications : Test electroluminescence in thin-film devices using spin-coating techniques .
  • Theoretical Modeling : TD-DFT to correlate experimental spectra with electronic transitions .

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